molecular formula C12H15Cl2NO2 B3419058 1-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1359731-74-0

1-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B3419058
CAS RN: 1359731-74-0
M. Wt: 276.16 g/mol
InChI Key: GGRAEEGVXPCLLZ-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a synthetic molecule that belongs to the category of amino acids. It has a molecular formula of C12H15Cl2NO2 . This compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” consists of a pyrrolidine ring attached to a chlorobenzyl group and a carboxylic acid group . The exact mass of the molecule is 253.0505709 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” are not available, pyrrolidine compounds are known to be versatile scaffolds in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” include a molecular weight of 276.16 g/mol. It has a topological polar surface area of 57.6 Ų and a complexity of 313 .

Future Directions

The future directions of “1-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” and similar compounds lie in their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold for creating novel biologically active compounds, and ongoing research is likely to uncover new uses for these molecules .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-5-3-9(4-6-10)8-14-7-1-2-11(14)12(15)16;/h3-6,11H,1-2,7-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRAEEGVXPCLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678864
Record name 1-[(4-Chlorophenyl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910804-10-3, 1359731-74-0
Record name 1-[(4-Chlorophenyl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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